Selenoneine

Description

Properties

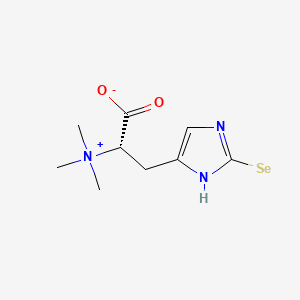

Molecular Formula |

C9H14N3O2Se |

|---|---|

Molecular Weight |

275.20 g/mol |

InChI |

InChI=1S/C9H14N3O2Se/c1-12(2,3)7(8(13)14)4-6-5-10-9(15)11-6/h5,7H,4H2,1-3H3,(H-,10,11,13,14)/t7-/m0/s1 |

InChI Key |

FONQTPPQNMLDTP-ZETCQYMHSA-N |

Isomeric SMILES |

C[N+](C)(C)[C@@H](CC1=CN=C(N1)[Se])C(=O)[O-] |

Canonical SMILES |

C[N+](C)(C)C(CC1=CN=C(N1)[Se])C(=O)[O-] |

Origin of Product |

United States |

Foundational & Exploratory

A Technical Guide to the Chemical Structure of Selenoneine

Prepared for: Researchers, Scientists, and Drug Development Professionals

Executive Summary

Selenoneine is a naturally occurring organoselenium compound first identified as the predominant form of selenium in the blood of bluefin tuna. It is the selenium analog of ergothioneine, a well-known antioxidant, and exhibits superior radical scavenging capabilities. Structurally, this compound is characterized by a 2-selenyl-Nα,Nα,Nα-trimethyl-L-histidine framework. Its unique chemical properties, including the presence of a redox-active selenium atom, make it a compound of significant interest for its potential roles in mercury detoxification, cellular protection against oxidative stress, and as a novel therapeutic agent. This document provides a comprehensive overview of the chemical structure, properties, and key experimental methodologies related to this compound.

Chemical Structure and Properties

This compound is a derivative of the amino acid L-histidine, featuring a trimethylated alpha-amino group and a selenium atom incorporated into the imidazole (B134444) ring at the C2 position.[1] This structure is analogous to ergothioneine, with selenium substituting the sulfur atom.[2]

2.1 Tautomerism and Dimerization

The imidazole ring of this compound can exist in two tautomeric forms: a selenoxo (=Se) form and a selenol (-SeH) form, depending on the surrounding chemical environment.[3] The selenol form is susceptible to oxidation, readily forming a stable dimer linked by a diselenide (Se-Se) bond in the presence of air or other oxidizing agents.[3][4] Much of the initial structural characterization was performed on this more stable oxidized dimer.[5]

2.2 Chemical Identity

The fundamental chemical properties and identifiers for the monomeric form of this compound are summarized below. A unique CAS Registry Number has not been definitively assigned in the reviewed literature.

| Identifier | Value | Source(s) |

| IUPAC Name | (2S)-3-(2-selenyl-1H-imidazol-5-yl)-2-(trimethylammonio)propanoate | [4] |

| Synonyms | 2-selenyl-Nα,Nα,Nα-trimethyl-L-histidine, Selenoergothioneine | [1][6] |

| Molecular Formula | C₉H₁₄N₃O₂Se | [4][7] |

| Molar Mass | 275.201 g·mol⁻¹ | [4] |

| Monoisotopic Mass | 276.02512 g/mol | [7] |

| InChI | InChI=1S/C9H15N3O2Se/c1-12(2,3)7(8(13)14)4-6-5-10-9(15)11-6/h5,7H,4H2,1-3H3,(H2-,10,11,13,14,15)/t7-/m0/s1 | [4] |

| InChIKey | MTIQLELFQVCRSW-ZETCQYMHSA-N | [4] |

| Canonical SMILES | C--INVALID-LINK--(C)--INVALID-LINK--C(=O)[O-] | [4] |

Spectroscopic Characterization

The structure of this compound has been elucidated using high-resolution mass spectrometry (HRMS) and nuclear magnetic resonance (NMR) spectroscopy.

3.1 Mass Spectrometry Data

Initial identification was performed on the oxidized dimer isolated from tuna blood. Reduction with agents like dithiothreitol (B142953) (DTT) yields the monomeric form.[5]

| Analysis Type | Ion/Fragment | m/z (Observed) | Molecular Formula (Predicted) | Source(s) |

| HR-ESI-MS | [Dimer+H]⁺ | 553.0562 | C₁₈H₂₉N₆O₄Se₂ | [5][8] |

| LC-ESI-MS | [Monomer+H]⁺ | 278 | C₉H₁₅N₃O₂Se | [5] |

| MS/MS Fragment | Trimethylammonioethyl-imidazole-selenolate | 233.0422 | C₈H₁₅N₃Se | [5] |

| MS/MS Fragment | Ethyl-imidazole-selenolate | 173.9692 | C₅H₆N₂Se | [5] |

| MS/MS Fragment | Trimethylamine | 59.0730 | C₃H₉N | [5] |

3.2 NMR Spectroscopy Data

¹H and ¹³C NMR spectra were recorded in deuterium (B1214612) oxide (D₂O). The chemical shifts confirm the presence of a disubstituted imidazole ring, a trimethylated amino group, and an alanine-like side chain.

| Nucleus | Chemical Shift (δ, ppm) | Assignment | Source(s) |

| ¹H-NMR | 7.00 (s) | Imidazole C4'-H | [5] |

| 3.80 (dd) | α-H (C2) | [5] | |

| 3.16 (s) | N-(CH₃)₃ | [5] | |

| 3.08 (d) | β-CH₂ (C3) | [5] | |

| ¹³C-NMR | 170.1 | Carboxyl (C1) | [5] |

| 155.8 | Imidazole C5' | [5] | |

| 120.8 | Imidazole C2' | [5] | |

| 115.3 | Imidazole C4' | [5] | |

| 77.2 | α-Carbon (C2) | [5] | |

| 52.2 | N-CH₃ | [5] | |

| 23.5 | β-Carbon (C3) | [5] |

Experimental Protocols

4.1 Isolation of this compound from Natural Sources (Tuna Blood)

This protocol outlines the purification of the oxidized dimeric form of this compound.

-

Extraction : Homogenize tuna blood (100 g) in an appropriate solvent. The monomeric form is noted to be unstable during extraction.[5]

-

Solvent Treatment : Treat the extract with an acetonitrile/THF (1:1) mixture to promote tautomerization and the formation of the stable oxidized dimer.[5]

-

Reverse Phase Chromatography : Subject the extract to C-18 reverse phase High-Performance Liquid Chromatography (HPLC) for initial separation.[5]

-

Size Exclusion Chromatography : Further purify the selenium-containing fractions using gel filtration chromatography for final isolation.[5]

-

Reduction (Optional) : To obtain the monomer, the purified dimer can be reduced using 10 mM dithiothreitol (DTT) or glutathione (B108866) (GSH).[5]

4.2 Spectroscopic Analysis

-

NMR Spectroscopy : Spectra are typically recorded on a 500-MHz spectrometer using D₂O as the solvent.[5]

-

Mass Spectrometry : High-resolution mass spectrometry is performed using an electrospray ionization (ESI) source to determine the exact mass and molecular formula.[5] Tandem MS (MS/MS) is used for structural fragmentation analysis.

Synthesis and Cellular Transport

5.1 Chemical Synthesis

A total synthesis of this compound has been developed, providing access to the compound for functional studies.[5][8] The multi-step process begins with a protected L-histidine derivative and proceeds through the formation of a 2-selenoimidazole intermediate, followed by methylation and deprotection steps.

5.2 Biosynthesis Pathway

In diverse microorganisms, this compound is synthesized via a dedicated three-gene cluster (sen).[9] This pathway is distinct from the machinery that produces ergothioneine.

-

SenC (Selenophosphate Synthetase) : Homologous to selD, this enzyme activates intracellular selenide (B1212193) to produce selenophosphate (SeP), the selenium donor.[2]

-

SenB (Se-glycosyltransferase) : This novel enzyme catalyzes the first C-Se bond formation, transferring a glycosyl group to SeP to create a selenosugar (e.g., SeGlcNAc).[1][10]

-

SenA (this compound Synthase) : This enzyme catalyzes the second C-Se bond formation, combining the selenosugar with hercynine (B1221785) (N-α-trimethyl histidine) to yield a precursor that ultimately forms this compound.[11][12]

5.3 Cellular Uptake

This compound is transported into vertebrate cells from the bloodstream via the Organic Cation/Carnitine Transporter 1 (OCTN1), also known as SLC22A4.[3][4] This is the same transporter responsible for the uptake of its sulfur analog, ergothioneine, highlighting a shared pathway for cellular accumulation of these important antioxidants.[13]

References

- 1. Structural Characterization and Ligand-Induced Conformational Changes of SenB, a Se-Glycosyltransferase Involved in this compound Biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound | Benchchem [benchchem.com]

- 3. This compound - Wikipedia [en.wikipedia.org]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. (2S)-3-(2-selenoxo-2,3-dihydro-1H-imidazol-4-yl)-2-(trimethylazaniumyl)propanoate | C9H14N3O2Se | CID 86289064 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. [PDF] Total synthesis and functional characterization of this compound. | Semantic Scholar [semanticscholar.org]

- 8. Total Synthesis and Functional Characterization of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. sciencedaily.com [sciencedaily.com]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. Structures of SenB and SenA enzymes from Variovorax paradoxus provide insights into carbon–selenium bond formation in this compound biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 13. pubs.acs.org [pubs.acs.org]

The Discovery and Isolation of Selenoneine from Tuna: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the discovery, isolation, and characterization of selenoneine, a potent antioxidant found in high concentrations in tuna. It details the experimental protocols for its extraction and analysis, presents quantitative data on its distribution in various tissues, and explores its biological activities and associated signaling pathways. This document is intended to serve as a valuable resource for researchers, scientists, and professionals in drug development interested in the therapeutic potential of this unique selenium-containing compound.

Introduction: The Emergence of a Novel Antioxidant

In 2010, a groundbreaking discovery identified a novel selenium-containing compound as the major form of organic selenium in the blood and tissues of tuna.[1][2][3] This compound, named This compound , is a selenium analog of ergothioneine (B1671048) and is chemically identified as 2-selenyl-Nα, Nα, Nα-trimethyl-L-histidine.[1][2][3] Possessing strong antioxidant capabilities, this compound has garnered significant interest for its potential roles in human health, including protection against oxidative stress-related diseases and detoxification of heavy metals like methylmercury (B97897).[1][2][4]

Physicochemical Properties

This compound is structurally similar to ergothioneine, with the key difference being the substitution of a selenium atom for the sulfur atom in the imidazole (B134444) ring.[1][5] The monomeric form of this compound is reported to be unstable under cold and room temperature conditions.[1][6] Extraction with acetonitrile/tetrahydrofuran can lead to tautomerization and the formation of an oxidized dimeric form.[1][6]

Quantitative Distribution of this compound in Tuna and Other Species

This compound is found in remarkably high concentrations in tuna, particularly in the blood and dark muscle.[5] Its distribution, however, is not limited to tuna, as it has been detected in various other marine organisms and even in some terrestrial animals, albeit at lower levels.[5] The following tables summarize the quantitative data on this compound concentrations in different tissues.

Table 1: this compound Concentration in Tissues of Tuna and Other Animals

| Species | Tissue | This compound Concentration (nmol Se/g) | Reference |

| Bluefin Tuna | Blood | 430-437 | [1] |

| Mackerel | Blood | 430-437 | [1] |

| Tuna | Red Muscle | 190 | [1] |

| Tuna | Spleen | >11.5 | [1] |

| Tuna | Hepatopancreas | >11.5 | [1] |

| Tuna | Heart | >11.5 | [1] |

| Tuna | White Muscle | >11.5 | [1] |

| Tilapia | Blood | Low levels | [1] |

| Porcine | Kidney | Low levels | [1] |

| Chicken | Heart, Gizzard, Liver | Low levels | [1] |

| Squid | Hepatopancreas | Low levels | [1] |

Table 2: this compound and Total Selenium Content in the Muscle of Various Fish Species

| Fish Species | This compound (nmol/g tissue) | Total Organic Selenium (%) | Reference |

| Swordfish | 2.8 | 9-42 | [7] |

| Bigeye Tuna | 1.3-2.6 | 9-42 | [7] |

| Pacific Bluefin Tuna | 1.3-2.6 | 9-42 | [7] |

| Albacore | 1.3-2.6 | 9-42 | [7] |

| Yellowfin Tuna | 1.3-2.6 | 9-42 | [7] |

| Alfonsino | 1.3-2.6 | 9-42 | [7] |

| Pacific Sardine | 0.1-1.4 | 3-34 | [7] |

| Greeneye | 0.1-1.4 | 3-34 | [7] |

| Skipjack | 0.1-1.4 | 3-34 | [7] |

| Pacific Mackerel | 0.1-1.4 | 3-34 | [7] |

| Horse Mackerel | 0.1-1.4 | 3-34 | [7] |

| Red Sea Bream | 0.1-1.4 | 3-34 | [7] |

| Japanese Barracuda | 0.1-1.4 | 3-34 | [7] |

| Japanese Conger | <0.05 | - | [7] |

| Japanese Anchovy | <0.05 | - | [7] |

| Chum Salmon | <0.05 | - | [7] |

| Pacific Saury | <0.05 | - | [7] |

| White Croaker | <0.05 | - | [7] |

| Marbled Sole | <0.05 | - | [7] |

Experimental Protocols: Isolation and Analysis

The isolation and quantification of this compound from biological matrices require specialized analytical techniques. The primary method employed is liquid chromatography-inductively coupled plasma mass spectrometry (LC-ICP-MS) .

Extraction of this compound from Tuna Tissue

A common procedure for extracting this compound from tuna tissue involves the following steps:

-

Homogenization: A known weight of the tissue sample (e.g., 0.1 g) is homogenized in a suitable solvent, such as water or a buffer solution.[8]

-

Lipid Extraction (for oily samples): For samples with high lipid content, such as canned tuna, a lipid extraction step is necessary to remove interfering substances.[8][9] This is typically achieved by homogenizing the sample with a mixture of dichloromethane (B109758) and methanol.[8][9]

-

Centrifugation: The homogenate is centrifuged to separate the solid debris from the supernatant containing the water-soluble this compound.[8]

-

Collection and Drying: The aqueous supernatant is carefully collected. For enhanced concentration, the collected fractions can be vacuum-dried.[8]

-

Reconstitution: The dried extract is reconstituted in a mobile phase solution suitable for LC-ICP-MS analysis, such as 0.1 M ammonium (B1175870) formate (B1220265) containing 0.1% (w/v) IGEPAL CA-630.[8]

A recent study has also demonstrated the effective extraction of this compound using a solution of 50 mmol/L dithiothreitol (B142953) (DTT) with sonication and incubation.[10]

Analytical Determination by LC-ICP-MS

The quantification of this compound is performed using LC-ICP-MS, which combines the separation power of liquid chromatography with the high sensitivity and elemental specificity of inductively coupled plasma mass spectrometry.

-

Chromatographic Separation: A size-exclusion column, such as an Ultrahydrogel 120, is typically used to separate this compound from other selenium-containing compounds and matrix components.[8][11] The mobile phase is often an ammonium formate buffer.[8][11]

-

ICP-MS Detection: The eluent from the HPLC column is introduced into the ICP-MS system. The instrument is set to monitor the selenium isotope, typically 82Se, to specifically detect and quantify selenium-containing compounds as they elute from the column.[8][11]

Biological Activities and Signaling Pathways

This compound exhibits a range of biological activities, with its antioxidant and detoxification properties being the most prominent.

Antioxidant Activity

This compound is a potent antioxidant, demonstrating strong radical-scavenging activity.[1][5] It is believed to play a crucial role in the cellular redox cycle.[1] One of its key functions is the protection of heme proteins, such as hemoglobin and myoglobin, from auto-oxidation.[1]

Methylmercury Detoxification

A significant area of research focuses on this compound's ability to counteract the toxicity of methylmercury (MeHg).[4][11] this compound has been shown to accelerate the excretion and demethylation of MeHg.[11] This process is mediated by the organic cation/carnitine transporter 1 (OCTN1).[11]

Cellular Transport via OCTN1

The organic cation/carnitine transporter 1 (OCTN1), also known as SLC22A4, is a specific transporter for this compound.[3][11] This transporter facilitates the uptake of this compound into cells, allowing it to exert its biological functions.[11] The affinity of OCTN1 for this compound is high, with Km values of 13.0 μM in HEK293 cells and 9.5 μM in zebrafish blood cells.[11][12]

Potential Anti-carcinogenic Effects

Preliminary studies suggest that dietary intake of this compound may have protective effects against certain types of cancer. A diet rich in this compound-containing tuna dark muscle extract has been shown to reduce colorectal tumor progression in a mouse model.[9][13] The proposed mechanism involves the suppression of splenic myeloid-derived suppressor cell (MDSC) accumulation, which promotes cancer progression by attenuating anti-tumor activity.[13]

Future Directions and Conclusion

The discovery of this compound has opened up new avenues of research into the roles of selenium in human health. Its high concentration in a common dietary source like tuna, coupled with its potent antioxidant and detoxification properties, makes it a compound of significant interest for nutritional science and drug development. Further research is warranted to fully elucidate its metabolic pathways, long-term effects of dietary intake, and its full therapeutic potential in preventing and treating human diseases. This guide provides a foundational understanding for professionals seeking to explore the promising world of this compound.

References

- 1. Discovery of the strong antioxidant this compound in tuna and selenium redox metabolism - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Discovery of the strong antioxidant this compound in tuna and selenium redox metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. nutritionsociety.org [nutritionsociety.org]

- 5. Overview of the biochemistry and biology of this compound [jstage.jst.go.jp]

- 6. wjgnet.com [wjgnet.com]

- 7. researchgate.net [researchgate.net]

- 8. fra.repo.nii.ac.jp [fra.repo.nii.ac.jp]

- 9. fra.repo.nii.ac.jp [fra.repo.nii.ac.jp]

- 10. Determination of this compound in Seafood and Seafood-Derived Products - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. This compound, a Novel Selenium-Containing Compound, Mediates Detoxification Mechanisms against Methylmercury Accumulation and Toxicity in Zebrafish Embryo - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Fishing for protection: this compound-rich tuna extract may help lower colorectal cancer risk [nutraingredients.com]

Selenoneine: A Comprehensive Technical Guide to the Selenium Analog of Ergothioneine

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth exploration of selenoneine, a naturally occurring selenium-containing analog of ergothioneine (B1671048). Discovered as the predominant form of organic selenium in tuna, this compound has garnered significant interest for its potent antioxidant properties and potential roles in human health and disease. This document details its chemical structure, biosynthesis, and biological functions, with a particular focus on its comparative antioxidant efficacy against ergothioneine. Furthermore, this guide outlines detailed experimental protocols for the isolation, characterization, and functional analysis of this compound, and presents key quantitative data in a structured format for ease of comparison. Finally, we visualize the known signaling pathways influenced by these compounds, providing a valuable resource for researchers and professionals in the fields of biochemistry, pharmacology, and drug development.

Introduction

Selenium is an essential micronutrient crucial for human health, primarily through its incorporation into selenoproteins that play vital roles in redox regulation and antioxidant defense.[1] While several selenium compounds are known, the discovery of this compound (2-selenyl-Nα,Nα,Nα-trimethyl-L-histidine) in the blood and tissues of tuna has unveiled a novel player in selenium biochemistry.[2] this compound is the selenium analog of ergothioneine, a well-characterized sulfur-containing antioxidant.[1] This structural similarity, with selenium replacing sulfur in the imidazole (B134444) ring, results in significantly enhanced antioxidant activity.[3] This guide aims to provide a comprehensive technical overview of this compound, offering a comparative analysis with ergothioneine to highlight its unique properties and potential as a therapeutic agent.

Chemical Structure and Properties

This compound is a derivative of the amino acid histidine, featuring a selenium atom at the 2-position of the imidazole ring and a trimethylated amine group.[2] Its structure is analogous to ergothioneine, with the only difference being the substitution of a sulfur atom with a selenium atom.[1] This substitution has profound effects on the molecule's redox properties, contributing to its superior antioxidant capacity.[4]

Key Structural Features:

-

Selenoketone/Selenol Tautomerism: Like ergothioneine's thione/thiol tautomerism, this compound exists in equilibrium between a selenoketone and a selenol form. The selenol form is the active antioxidant moiety.

-

Betaine (B1666868) Structure: The trimethylated nitrogen atom gives this compound a betaine structure, which contributes to its chemical stability and solubility.

Biosynthesis and Occurrence

This compound is not synthesized by animals and must be obtained from dietary sources.[5] Microorganisms, including certain bacteria and fungi, are the primary producers of this compound.[6] It is believed that the biosynthetic machinery for ergothioneine can utilize selenocysteine (B57510) in place of cysteine to produce this compound.[6] Another proposed pathway involves a dedicated three-gene cluster (senA, senB, senC) in some bacteria that synthesizes this compound from hercynine (B1221785) and a selenosugar.[6]

This compound is found in high concentrations in marine animals, particularly in the blood and red muscle of fish like tuna and mackerel.[7] Its presence in these animals is a result of bioaccumulation through the marine food chain.

Quantitative Data Presentation

Comparative Antioxidant Activity

The antioxidant capacity of this compound has been shown to be significantly greater than that of ergothioneine. This is quantified by the half-maximal inhibitory concentration (IC50) in radical scavenging assays, where a lower value indicates higher potency.

| Compound | DPPH Radical Scavenging (IC50) | Reference |

| This compound | 1.9 µM | [3] |

| Ergothioneine | 1700 µM | [3] |

| Trolox (Reference) | 880 µM | [3] |

Cellular Transport via OCTN1

Both this compound and ergothioneine are transported into mammalian cells by the organic cation/carnitine transporter 1 (OCTN1), also known as the ergothioneine transporter (ETT).[7][8] Kinetic studies have determined the Michaelis-Menten constant (Km), which represents the substrate concentration at half-maximal transport velocity. A lower Km value indicates a higher affinity of the transporter for the substrate.

| Compound | Transporter | Cell Line | Km (µM) | Reference |

| This compound | OCTN1 | HEK293 | 13.0 | [9] |

| Ergothioneine | OCTN1 | HEK293 | 21 | [10] |

Signaling Pathways

Both ergothioneine and selenium compounds are known to modulate the Keap1-Nrf2 signaling pathway, a critical regulator of cellular antioxidant responses.[1][11] Under basal conditions, the transcription factor Nrf2 is kept in the cytoplasm by its inhibitor Keap1, which facilitates its degradation. In the presence of oxidative stress or antioxidant compounds, Keap1 is modified, leading to the release of Nrf2. Nrf2 then translocates to the nucleus and activates the transcription of a battery of antioxidant and cytoprotective genes. Given its potent antioxidant nature, it is highly probable that this compound activates the Nrf2 pathway in a similar, if not more potent, manner than ergothioneine.

Caption: The Keap1-Nrf2 signaling pathway.

Experimental Protocols

Isolation of this compound from Tuna Blood

This protocol is adapted from the method described by Yamashita and Yamashita (2010).[3]

Workflow Diagram:

Caption: Workflow for the isolation of this compound.

Methodology:

-

Homogenization: To 100 g of tuna blood, add 0.1 g of dithiothreitol (B142953) (DTT) and homogenize in 10 volumes of acetonitrile.[3]

-

Centrifugation: Centrifuge the homogenate at 6,000 x g for 10 minutes and collect the supernatant.[3]

-

Concentration and Partitioning: Concentrate the supernatant in vacuo. Partition the concentrated extract using an acetonitrile/tetrahydrofuran (1:1) mixture to obtain the acetonitrile-soluble fraction.[3]

-

Reverse Phase HPLC: Concentrate the acetonitrile fraction and dissolve the residue in cold distilled water. Apply the aqueous solution to a C18 reverse-phase HPLC column equilibrated with 0.1% acetic acid.[3]

-

Gel Filtration Chromatography: Collect the selenium-containing fraction from the C18 column and apply it to a gel filtration chromatography (GPC) column equilibrated with 0.1% acetic acid in 30% acetonitrile.[3]

-

Final Purification: Repeat the GPC step with an eluent of 0.1% acetic acid to obtain purified this compound.[3]

-

Analysis: Confirm the purity and identity of this compound using LC-ICP-MS and NMR spectroscopy.[3]

DPPH Radical Scavenging Assay

This protocol is a standard method for assessing the antioxidant activity of compounds.

Methodology:

-

Reagent Preparation: Prepare a 0.2 mM solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol. Prepare a series of concentrations of this compound, ergothioneine, and a positive control (e.g., Trolox) in a suitable solvent (e.g., water or methanol).

-

Reaction Mixture: In a 96-well plate, add 20 µL of each sample or standard concentration to triplicate wells. Add 180 µL of the DPPH solution to each well. For the blank, use 20 µL of the solvent instead of the sample.

-

Incubation: Incubate the plate in the dark at room temperature for 30 minutes.

-

Absorbance Measurement: Measure the absorbance at 517 nm using a microplate reader.

-

Calculation: Calculate the percentage of DPPH radical scavenging activity using the following formula: % Scavenging = [(Absorbance of Blank - Absorbance of Sample) / Absorbance of Blank] x 100

-

IC50 Determination: Plot the percentage of scavenging activity against the concentration of the antioxidant to determine the IC50 value (the concentration required to scavenge 50% of the DPPH radicals).

OCTN1 Transporter Assay in HEK293 Cells

This protocol describes a method to determine the transport kinetics of this compound and ergothioneine in human embryonic kidney (HEK) 293 cells overexpressing the OCTN1 transporter.

Workflow Diagram:

Caption: Workflow for the OCTN1 transporter assay.

Methodology:

-

Cell Culture: Culture HEK293 cells stably transfected with the human OCTN1 gene (HEK293-OCTN1) and mock-transfected HEK293 cells (HEK293-mock) in appropriate culture medium. Seed the cells in 24-well plates and grow to confluence.

-

Uptake Assay:

-

Wash the cells twice with pre-warmed transport buffer (e.g., Hanks' Balanced Salt Solution, HBSS).

-

Add transport buffer containing various concentrations of the substrate (this compound or ergothioneine) to the cells. If using unlabeled compounds, quantification will be performed by LC-MS/MS. If using radiolabeled compounds, a scintillation counter will be used.

-

Incubate for a predetermined time (e.g., 10 minutes) at 37°C.

-

Terminate the uptake by aspirating the substrate solution and washing the cells three times with ice-cold transport buffer.

-

-

Quantification:

-

Lyse the cells with a suitable lysis buffer (e.g., 0.1 M NaOH).

-

Quantify the intracellular concentration of the substrate using an appropriate method (LC-MS/MS for unlabeled compounds or liquid scintillation counting for radiolabeled compounds).

-

Determine the protein concentration in each well using a standard protein assay (e.g., BCA assay).

-

-

Data Analysis:

-

Calculate the uptake rate and normalize it to the protein concentration.

-

Subtract the uptake in mock-transfected cells from that in OCTN1-transfected cells to determine the specific uptake.

-

Plot the specific uptake rate against the substrate concentration and fit the data to the Michaelis-Menten equation to determine the Km and Vmax values.

-

Conclusion and Future Directions

This compound represents a fascinating and potent naturally occurring antioxidant with significant potential for applications in human health. Its superior radical scavenging activity compared to its sulfur analog, ergothioneine, underscores the importance of selenium in antioxidant defense mechanisms. The elucidation of its biosynthetic pathways and transport mechanisms provides a solid foundation for further research into its physiological roles.

Future research should focus on:

-

Clinical Studies: Investigating the therapeutic potential of this compound in diseases associated with oxidative stress, such as cardiovascular diseases, neurodegenerative disorders, and cancer.

-

Bioavailability and Metabolism: Further characterizing the absorption, distribution, metabolism, and excretion of dietary this compound in humans.

-

Synergistic Effects: Exploring the potential synergistic antioxidant effects of this compound with other dietary antioxidants.

-

Large-Scale Production: Developing efficient and scalable methods for the biotechnological production of this compound to support further research and potential commercialization.

This technical guide provides a comprehensive overview of the current knowledge on this compound, offering valuable data and methodologies to aid researchers and professionals in advancing our understanding of this promising selenium compound.

References

- 1. researchgate.net [researchgate.net]

- 2. cdn.gbiosciences.com [cdn.gbiosciences.com]

- 3. Identification of a Novel Selenium-containing Compound, this compound, as the Predominant Chemical Form of Organic Selenium in the Blood of Bluefin Tuna - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. DL-Selenomethionine Alleviates Oxidative Stress Induced by Zearalenone via Nrf2/Keap1 Signaling Pathway in IPEC-J2 Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. benchchem.com [benchchem.com]

- 7. Discovery of the strong antioxidant this compound in tuna and selenium redox metabolism - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Discovery of the ergothioneine transporter - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Discovery of the ergothioneine transporter - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Selenium in the redox regulation of the Nrf2 and the Wnt pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to the Natural Sources of Selenoneine in Marine Organisms

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of selenoneine, a potent, naturally occurring selenium compound discovered in marine organisms. It details its primary sources, the analytical methodologies for its quantification, and its significant biological roles, including its powerful antioxidant properties and its function in mercury detoxification.

Introduction to this compound

This compound (2-selenyl-Nα,Nα,Nα-trimethyl-L-histidine) is a selenium-containing analogue of ergothioneine, first identified as the major form of organic selenium in the blood and tissues of bluefin tuna.[1][2][3] Its unique selenoketone structure within an imidazole (B134444) ring confers strong antioxidant capabilities, significantly greater than its sulfur counterpart, ergothioneine.[1][2][4] this compound plays a crucial role in the redox cycle of animal cells, protecting vital molecules like hemoglobin and myoglobin (B1173299) from auto-oxidation.[1][3] Furthermore, it has demonstrated a significant capacity for detoxifying methylmercury (B97897) (MeHg), a prevalent marine contaminant.[5][6] This dual functionality makes this compound a compound of high interest for nutritional science, toxicology, and the development of novel therapeutic agents. This document consolidates current knowledge on its distribution in marine fauna, the experimental protocols for its analysis, and its biochemical pathways.

Quantitative Distribution of this compound in Marine Organisms

This compound is widely distributed across a variety of marine species, with particularly high concentrations found in predatory fish and marine mammals.[5][7] Its accumulation is observed in various tissues, most notably in blood, muscle (especially dark muscle), kidney, and spleen.[1][2] The data presented below, compiled from multiple studies, highlights the significant variability in this compound concentrations across different species and tissues.

Table 2.1: this compound Concentrations in Marine Fish

| Species | Scientific Name | Tissue/Organ | This compound Concentration | % of Total Organic Se | Reference(s) |

| Pacific Bluefin Tuna (Farmed) | Thunnus orientalis | Whole Blood | 430 ± 82 µmol Se/kg | - | [2] |

| Pacific Bluefin Tuna | Thunnus orientalis | Dark Muscle | 190 ± 8.0 µmol Se/kg (190 nmol Se/g) | - | [1][2] |

| Pacific Bluefin Tuna | Thunnus orientalis | Ordinary Muscle | 2.4 ± 0.3 µmol Se/kg (1.3–2.6 nmol/g) | 9–42% | [2][7] |

| Pacific Bluefin Tuna | Thunnus orientalis | Spleen | >11.5 nmol Se/g | - | [1] |

| Pacific Bluefin Tuna | Thunnus orientalis | Hepatopancreas | >11.5 nmol Se/g | - | [1] |

| Pacific Mackerel | Scomber japonicus | Whole Blood | 437 ± 159 µmol Se/kg | - | [2] |

| Pacific Mackerel | Scomber japonicus | Ordinary Muscle | 0.1–1.4 nmol/g | 3–34% | [7] |

| Swordfish | Xiphias gladius | Muscle | 2.8 nmol/g (0.14 ± 0.02 µg/g) | 9–42% | [7][8] |

| Bigeye Tuna | Thunnus obesus | Muscle | 1.3–2.6 nmol/g | 9–42% | [7] |

| Albacore | Thunnus alalunga | Muscle | 1.3–2.6 nmol/g | 9–42% | [7] |

| Yellowfin Tuna | Thunnus albacares | Muscle | 1.3–2.6 nmol/g (0.306 ± 0.006 µg/g) | 9–42% | [7][8] |

| Alfonsino | Beryx splendens | Muscle | 1.3–2.6 nmol/g | 9–42% | [7] |

| Skipjack Tuna | Katsuwonus pelamis | Muscle | 0.1–1.4 nmol/g | 3–34% | [7] |

| Pacific Sardine | Sardinops sagax | Muscle | 0.1–1.4 nmol/g | 3–34% | [7] |

| Tilapia | Oreochromis niloticus | Whole Blood | 0.9 ± 0.6 µmol Se/kg | - | [2] |

| Chum Salmon | Oncorhynchus keta | Ordinary Muscle | Not Detected (<0.05 nmol/g) | - | [7] |

| Canned Atlantic Bluefin Tuna | Thunnus thynnus | Meat (in oil) | 0.20 mg Se/kg | - | [9] |

Table 2.2: this compound Concentrations in Other Marine Animals

| Species | Scientific Name | Tissue/Organ | This compound Concentration | % of Total Se | Reference(s) |

| Beluga Whale | Delphinapterus leucas | Skin (Mattaaq) | 17.2 µg/g (avg); 1.8 µg Se/g (median) | 54% (median) | [10][11] |

| Giant Petrel | Macronectes sp. | Kidney | 329–1114 µmol Se/kg (dry weight) | - | [2][12] |

| Giant Petrel | Macronectes sp. | Brain | - | 78–88% | [2][12] |

| Walrus | Odobenus rosmarus | Muscle | - | up to 14% | [13] |

| Sea Turtles (Hawksbill, Green) | Eretmochelys imbricata, Chelonia mydas | Liver | Detected | - | [11][14] |

| Dolphins | - | Blood | >1 µg Se/g | - | [14] |

Experimental Protocols for this compound Analysis

Accurate quantification of this compound in complex biological matrices requires specialized analytical techniques. The methodologies generally involve an extraction step followed by chromatographic separation and element-specific detection.

Sample Preparation and Extraction

The primary goal of the extraction protocol is to efficiently isolate low-molecular-weight selenium compounds, like this compound, from the tissue matrix while minimizing degradation.

-

Homogenization: Solid samples (e.g., muscle, liver) are first homogenized, typically in a buffer solution.

-

Aqueous Extraction: A simple and effective method involves aqueous extraction using 100 mmol L⁻¹ ammonium (B1175870) acetate (B1210297) or ammonium formate. This has been shown to yield high extraction efficiency for both this compound and ergothioneine.[8]

-

Reductive Extraction: For samples where this compound may be bound via disulfide linkages or otherwise complexed, a reductive extraction is employed. A common protocol involves:

-

Sonication of the sample for 1 hour in a solution of 50 mmol/L dithiothreitol (B142953) (DTT).[15]

-

Incubation at 37°C for 24 hours to ensure the complete release of bound this compound.[15]

-

-

Water-Soluble Fractionation: For speciation analysis in seabird tissues, a water-soluble fraction is obtained by ultrasonication (e.g., 30 seconds at 100 W) in 100 mM ammonium acetate, followed by centrifugation.[16]

Speciation Analysis and Quantification

High-Performance Liquid Chromatography (HPLC) coupled with Inductively Coupled Plasma Mass Spectrometry (ICP-MS) is the gold standard for selenium speciation analysis due to its high sensitivity and selectivity.

-

Primary Technique: HPLC-ICP-MS

-

Chromatography: Size-Exclusion Chromatography (SEC) or Gel Permeation Chromatography (GPC) is frequently used to separate compounds based on their molecular size.[1][14][15] This allows for the separation of low-molecular-weight this compound from high-molecular-weight selenoproteins.

-

Mobile Phase: A typical mobile phase for SEC is 0.1 mmol/L ammonium acetate.[15]

-

Detection: The ICP-MS detector is set to monitor the selenium isotope ⁸²Se, providing element-specific quantification with very low detection limits.[1][14]

-

-

Confirmatory and Alternative Techniques

-

HPLC-ESI-MS/MS: High-Performance Liquid Chromatography coupled with Electrospray Ionization Tandem Mass Spectrometry is used for structural confirmation and for the simultaneous quantification of this compound and its sulfur analogue, ergothioneine.[8]

-

HPLC-UV-TT-HG-AFS: This method involves coupling HPLC with ultraviolet radiation, thermal treatment, hydride generation, and atomic fluorescence spectrometry. It offers a cost-effective alternative for routine analysis of this compound and other organic selenium species.[11]

-

Analytical Workflow Visualization

The following diagram illustrates a typical workflow for the extraction and analysis of this compound from marine biological samples.

References

- 1. Discovery of the strong antioxidant this compound in tuna and selenium redox metabolism - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Overview of the biochemistry and biology of this compound [jstage.jst.go.jp]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. nutritionsociety.org [nutritionsociety.org]

- 6. This compound, a Novel Selenium-Containing Compound, Mediates Detoxification Mechanisms against Methylmercury Accumulation and Toxicity in Zebrafish Embryo - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Investigating the Presence of this compound, Ergothioneine, and Selenium-Containing Biomolecules in Fish and Fish-Derived Commercial Products - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. fra.repo.nii.ac.jp [fra.repo.nii.ac.jp]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. web.arcticnet.ulaval.ca [web.arcticnet.ulaval.ca]

- 14. Identification and Determination of this compound, 2-Selenyl-Nα, Nα, Nα-Trimethyl-l-Histidine, as the Major Organic Selenium in Blood Cells in a Fish-Eating Population on Remote Japanese Islands - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Determination of this compound in Seafood and Seafood-Derived Products - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. lienss.univ-larochelle.fr [lienss.univ-larochelle.fr]

The Microbial Forge: An In-depth Technical Guide to the Biosynthesis of Selenoneine

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Selenoneine, the selenium analog of ergothioneine (B1671048), is a potent antioxidant with significant potential in therapeutic and biotechnological applications. Unlike the previously held belief of its non-specific formation through the ergothioneine pathway, recent discoveries have unveiled a dedicated and widespread biosynthetic pathway for this compound in diverse microorganisms. This guide provides a comprehensive technical overview of this novel pathway, detailing the genetic basis, enzymatic machinery, and key intermediates. It consolidates quantitative data from foundational studies and outlines the experimental protocols necessary for its investigation, offering a critical resource for researchers aiming to harness this microbial capability for drug development and other applications.

The Dedicated this compound Biosynthetic Pathway

The biosynthesis of this compound in microorganisms is primarily governed by a dedicated three-gene cluster, designated as the sen cluster.[1][2][3][4] This cluster encodes for three essential enzymes that orchestrate the specific incorporation of selenium into the final molecule.[1][2][3][4] The key components of this pathway are:

-

senC : Encodes SenC , a selenophosphate synthetase that catalyzes the initial activation of selenium.

-

senB : Encodes SenB , a novel selenosugar synthase that forms the first carbon-selenium bond.

-

senA : Encodes SenA , a this compound synthase responsible for the final assembly of the this compound precursor.

This dedicated pathway is distinct from the biosynthesis of ergothioneine and allows for the specific production of this compound.[5]

Enzymatic Cascade

The synthesis of this compound proceeds through a three-step enzymatic cascade:

-

Selenophosphate Formation (catalyzed by SenC): The pathway is initiated by SenC, which utilizes intracellular selenide (B1212193) (HSe⁻) and ATP to produce selenophosphate (SePO₃³⁻).[6][7] This high-energy selenium donor is a critical intermediate for selenium incorporation into various biomolecules.

-

Selenosugar Synthesis (catalyzed by SenB): SenB, a Se-glycosyltransferase, then catalyzes the formation of a carbon-selenium bond by reacting selenophosphate with a UDP-sugar, typically UDP-N-acetylglucosamine (UDP-GlcNAc), to form a selenosugar, SeGlcNAc.[6][8][9] This reaction represents a novel enzymatic step in selenium metabolism.[3] SenB displays a degree of promiscuity, being able to utilize other UDP-sugars as well.[9][10]

-

This compound Precursor Synthesis (catalyzed by SenA): The final enzyme in the pathway, SenA, is a this compound synthase.[3][8] It facilitates the reaction between the selenosugar (e.g., SeGlcNAc) and N-α-trimethyl histidine (hercynine) to form hercyncyl-SeGlcNAc selenoxide, a precursor to this compound.[3][5][11] This precursor can then spontaneously convert to this compound.[3][11]

Quantitative Data

Table 1: Substrate Specificity of SenB from Variovorax paradoxus

| UDP-Sugar Substrate | Binding Affinity (Kd) | Relative Catalytic Activity of SenB Mutants |

| UDP-GlcNAc | High (preferred substrate)[7][8] | N/A |

| UDP-GalNAc | Lower than UDP-GlcNAc | N/A |

| UDP-Glc | Lower than UDP-GlcNAc | Mutants show varied activity[10] |

Data compiled from studies on SenB, which indicate a preference for UDP-GlcNAc, although other UDP-sugars can be utilized.[7][10]

Experimental Protocols

Heterologous Expression and Purification of Sen Enzymes

A common method for studying the Sen enzymes involves their heterologous expression in a host organism like Escherichia coli.

-

Gene Synthesis and Cloning: The senA, senB, and senC genes from a source organism (e.g., Variovorax paradoxus[8][12]) are synthesized and cloned into an expression vector, such as pET-28a(+), often with an affinity tag (e.g., His-tag) for purification.[12]

-

Protein Expression: The resulting plasmids are transformed into an expression strain of E. coli (e.g., BL21(DE3)).[8] Protein expression is induced by the addition of isopropyl β-D-1-thiogalactopyranoside (IPTG) at a specific temperature and for a set duration.

-

Cell Lysis and Purification: The bacterial cells are harvested by centrifugation, resuspended in a lysis buffer, and disrupted by sonication. The cell lysate is then clarified by centrifugation.

-

Affinity Chromatography: The supernatant containing the His-tagged protein is loaded onto a Ni-NTA affinity column. After washing to remove non-specifically bound proteins, the target enzyme is eluted using a buffer containing a high concentration of imidazole.[8]

-

Size-Exclusion Chromatography: For further purification and to ensure the correct folding of the enzyme, the eluted fractions are subjected to size-exclusion chromatography.[8]

In Vitro Enzyme Assays

-

SenB Assay: The activity of SenB can be monitored by incubating the purified enzyme with its substrates, selenophosphate and a UDP-sugar. The formation of the selenosugar product can be detected and quantified using High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS).[3] A derivatization step using a fluorescent tag can aid in detection.[10]

-

SenA Assay: The function of SenA is assayed by providing the purified enzyme with its substrates: the selenosugar product from the SenB reaction and N-α-trimethyl histidine (hercynine). The production of the this compound precursor and ultimately this compound is monitored by HPLC-MS.[3][11]

Whole-Cell Biotransformation

-

Co-expression Systems: To achieve whole-cell biosynthesis of this compound, different expression systems can be employed, such as co-transforming E. coli with plasmids carrying the sen genes.[12] This can include fusion expression systems or dual-plasmid systems.[12]

-

Cultivation and Induction: The engineered microbial cells are cultured in a suitable medium supplemented with a selenium source (e.g., sodium selenite). Gene expression is induced at an appropriate cell density.

-

Extraction and Analysis: After a period of incubation, the cells are harvested, and the intracellular metabolites are extracted. The production of this compound in the cell extracts is then quantified using HPLC-MS.[4]

Visualizations

Biosynthetic Pathway of this compound

References

- 1. Biosynthesis of selenium-containing small molecules in diverse microorganisms - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. pure.au.dk [pure.au.dk]

- 3. biorxiv.org [biorxiv.org]

- 4. researchgate.net [researchgate.net]

- 5. Overview of the biochemistry and biology of this compound [jstage.jst.go.jp]

- 6. Structural Characterization and Ligand-Induced Conformational Changes of SenB, a Se-Glycosyltransferase Involved in this compound Biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Structures of SenB and SenA enzymes from Variovorax paradoxus provide insights into carbon–selenium bond formation in this compound biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Substrate binding and catalytic mechanism of the Se-glycosyltransferase SenB in the biosynthesis of this compound - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. Semirational Design of SenC to Enhance Organic Selenium Biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]

The Role of Selenoneine in Selenium Redox Metabolism: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Selenium, an essential trace element, exerts its biological functions primarily through its incorporation into a class of proteins known as selenoproteins, which play critical roles in redox homeostasis, antioxidant defense, and thyroid hormone metabolism. While inorganic and simple organic forms of selenium like selenite, selenate, and selenomethionine (B1662878) have been extensively studied, the discovery of selenoneine has opened a new frontier in our understanding of selenium's metabolic landscape. This compound, the selenium analogue of ergothioneine (B1671048), is a unique selenium-containing imidazole (B134444) compound first identified in the blood and tissues of bluefin tuna.[1] Its potent antioxidant properties and distinct metabolic fate suggest a significant role in cellular redox regulation and detoxification processes, setting it apart from other known seleno-compounds.[2][3] This technical guide provides a comprehensive overview of the current knowledge on this compound, focusing on its role in selenium redox metabolism, its quantitative distribution, detailed experimental protocols for its study, and its interaction with key cellular signaling pathways.

Data Presentation: Quantitative Insights into this compound

The following tables summarize the available quantitative data on this compound, providing a comparative perspective on its distribution and antioxidant potential.

Table 1: Concentration of this compound in Various Biological Samples

| Biological Sample | Species | Tissue/Fraction | Concentration | Reference(s) |

| Blood | Human (Fish-eating population) | Red Blood Cells | 0.212 ± 0.356 µg Se/g | [4] |

| Blood | Human (Inuit population) | Red Blood Cells | Median: 413 µg Se/L | [5] |

| Blood | Bluefin Tuna (Thunnus orientalis) | - | 430 ± 82 µmol Se/kg | [6] |

| Blood | Pacific Mackerel (Scomber japonicus) | - | 437 ± 159 µmol Se/kg | [6] |

| Muscle | Bluefin Tuna (Thunnus orientalis) | Dark Muscle | 190 ± 8.0 µmol Se/kg | [6] |

| Muscle | Swordfish (Xiphias gladius) | - | 2.8 nmol/g | [6] |

| Muscle | Various Fish Species | - | 0.1 - 2.6 nmol/g | [6] |

| Liver | Chicken (Gallus gallus domesticus) | - | 0.3 ± 0.1 µmol Se/kg | [6] |

| Kidney | Pig (Sus scrofa domesticus) | - | 0.36 ± 0.1 µmol Se/kg | [6] |

| Mushroom | Boletus edulis | - | >80% of total Se (up to 1 mg Se/kg wet weight) | [6] |

Table 2: Antioxidant Activity of this compound and Other Seleno-compounds

| Compound | Assay | Result | Reference(s) |

| This compound | DPPH Radical Scavenging | Stronger than ergothioneine | [7][8] |

| This compound | Hydroxyl Radical (•OH) Scavenging | Direct scavenging activity | [2] |

| Selenomethionine | DPPH Radical Scavenging | Highest reducing power among tested seleno-compounds | [1] |

| Methylselenocysteine | DPPH Radical Scavenging | Highest ability to scavenge DPPH radicals among tested seleno-compounds | [1] |

| Selenite | DPPH Radical Scavenging | Lowest antioxidant properties among tested seleno-compounds | [1] |

Note: Specific reaction rate constants and the standard redox potential for this compound are not yet well-documented in the literature.

Experimental Protocols

This section provides detailed methodologies for key experiments related to the study of this compound.

Protocol 1: Extraction of this compound from Fish Muscle

This protocol is adapted from methodologies described for the extraction of water-soluble selenium species from biological tissues.[9][10]

Materials:

-

Fish muscle tissue

-

Ammonium (B1175870) acetate (B1210297) buffer (100 mM, pH 7.4)

-

Ultrasonicator

-

Centrifuge (capable of 10,000 x g)

-

0.22 µm syringe filters

Procedure:

-

Weigh approximately 0.1 g of fresh or frozen fish muscle tissue.

-

Homogenize the tissue in 3 mL of 100 mM ammonium acetate buffer (pH 7.4).

-

Sonicate the homogenate for 30 seconds at 21% amplitude (e.g., 100 W).

-

Centrifuge the sonicated sample at 10,000 x g for 10 minutes at 4°C to pellet insoluble debris.

-

Carefully collect the supernatant, which contains the water-soluble fraction including this compound.

-

Filter the supernatant through a 0.22 µm syringe filter to remove any remaining particulate matter.

-

The filtered extract is now ready for analysis by HPLC-ICP-MS.

Protocol 2: Quantification of this compound by HPLC-ICP-MS

This protocol outlines the typical parameters for the separation and detection of this compound using High-Performance Liquid Chromatography coupled with Inductively Coupled Plasma Mass Spectrometry (HPLC-ICP-MS).[7][11][12]

Instrumentation:

-

HPLC system with a pump, autosampler, and column oven.

-

ICP-MS system equipped with a standard nebulizer and spray chamber.

Chromatographic Conditions:

-

Column: A size-exclusion column (e.g., Shodex GF-310, 4.5 mm × 150 mm) or a reversed-phase column (e.g., Agilent Zorbax SB-C18) can be used.

-

Mobile Phase: 100 mM ammonium acetate or ammonium formate (B1220265) buffer (pH ~7.4). For reversed-phase, a gradient with a small percentage of organic solvent like methanol (B129727) may be required.

-

Flow Rate: 0.5 - 1.0 mL/min.

-

Injection Volume: 10 - 20 µL.

-

Column Temperature: Ambient or controlled at a specific temperature (e.g., 30°C).

ICP-MS Parameters:

-

Monitored Isotope: ⁸²Se or ⁷⁸Se.

-

RF Power: ~1550 W.

-

Plasma Gas Flow: ~15 L/min.

-

Auxiliary Gas Flow: ~0.9 L/min.

-

Nebulizer Gas Flow: ~1.0 L/min.

-

Integration Time: ~0.1 - 0.3 s per point.

Quantification:

-

Prepare a series of this compound standards of known concentrations.

-

Generate a calibration curve by plotting the peak area of the selenium signal against the concentration of the standards.

-

Determine the concentration of this compound in the extracted samples by interpolating their peak areas from the calibration curve.

Protocol 3: Chemical Synthesis of this compound (Conceptual Outline)

The total chemical synthesis of this compound is a multi-step process. The following provides a conceptual outline based on reported synthetic strategies.[6][13]

-

Protection of L-histidine methyl ester: The starting material, L-histidine methyl ester, is first protected, for instance, using a Boc group.

-

Introduction of the Seleno-group: The protected histidine derivative is then reacted with a selenium-donating reagent to introduce the selenium atom at the 2-position of the imidazole ring. This can involve the use of elemental selenium under basic conditions.

-

Methylation of the α-amino group: The α-amino group is trimethylated using a suitable methylating agent.

-

Deprotection and Purification: Finally, the protecting groups are removed, and the resulting this compound is purified, often using chromatographic techniques. The overall yield of chemical synthesis can be low.

Signaling Pathways and Logical Relationships

The following diagrams, generated using the DOT language for Graphviz, illustrate key pathways and workflows related to this compound.

Biosynthesis of this compound

The biosynthesis of this compound can occur through the modification of the ergothioneine biosynthesis pathway, where selenocysteine (B57510) is utilized instead of cysteine. A dedicated bacterial pathway has also been identified.

Caption: Biosynthesis pathways of this compound.

Experimental Workflow for this compound Analysis

This diagram outlines the typical steps involved in the analysis of this compound from biological samples.

Caption: Experimental workflow for this compound analysis.

Potential Role of this compound in Cellular Signaling

While direct evidence for this compound's role in specific signaling pathways is still emerging, its antioxidant properties suggest potential interactions with redox-sensitive pathways like Nrf2 and MAPK, similar to other selenium compounds.[4][5][7][14][15][16][17][18][19][20][21]

Caption: Potential influence of this compound on redox-sensitive signaling pathways.

Conclusion and Future Directions

This compound represents a fascinating and important molecule in the field of selenium biology and redox metabolism. Its high concentration in certain marine organisms and potent antioxidant activity underscore its potential significance for human health, particularly in populations with high fish consumption.[17][22] The distinct metabolic pathway of this compound, which does not appear to contribute directly to the synthesis of selenoproteins, suggests a unique biological role that warrants further investigation.[17]

Future research should focus on several key areas. Elucidating the precise reaction kinetics of this compound with various reactive oxygen and nitrogen species will provide a more quantitative understanding of its antioxidant capacity. Detailed studies are needed to unravel the specific molecular mechanisms by which this compound may influence cellular signaling pathways, such as Nrf2 and MAPK. Furthermore, the development of more efficient and scalable methods for the synthesis of this compound is crucial to facilitate its broader investigation and potential therapeutic applications. A deeper understanding of the absorption, distribution, metabolism, and excretion (ADME) of this compound in humans is also essential for assessing its nutritional and pharmacological potential. As research in this area progresses, this compound may emerge as a key player in selenium's protective effects against oxidative stress-related diseases and a novel target for drug development.

References

- 1. d-nb.info [d-nb.info]

- 2. researchgate.net [researchgate.net]

- 3. Investigating the Presence of this compound, Ergothioneine, and Selenium-Containing Biomolecules in Fish and Fish-Derived Commercial Products - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Effects of Selenium in the MAPK Signaling Cascade - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Selenomethionine and Allicin Synergistically Mitigate Intestinal Oxidative Injury by Activating the Nrf2 Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Discovery of the strong antioxidant this compound in tuna and selenium redox metabolism - PMC [pmc.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. lienss.univ-larochelle.fr [lienss.univ-larochelle.fr]

- 10. files01.core.ac.uk [files01.core.ac.uk]

- 11. Determination of this compound in Seafood and Seafood-Derived Products - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Determination of selenium compounds by HPLC with ICP-MS or FAAS as selenium-specific detector - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. fra.repo.nii.ac.jp [fra.repo.nii.ac.jp]

- 14. Mercury and selenium levels in 19 species of saltwater fish from New Jersey as a function of species, size, and season - PMC [pmc.ncbi.nlm.nih.gov]

- 15. ingeniatrics.com [ingeniatrics.com]

- 16. This compound, a Novel Selenium-Containing Compound, Mediates Detoxification Mechanisms against Methylmercury Accumulation and Toxicity in Zebrafish Embryo - PMC [pmc.ncbi.nlm.nih.gov]

- 17. mdpi.com [mdpi.com]

- 18. Selenium in the redox regulation of the Nrf2 and the Wnt pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

- 20. Nrf2 target genes are induced under marginal selenium-deficiency - PMC [pmc.ncbi.nlm.nih.gov]

- 21. ERK activation induced by selenium treatment significantly downregulates beta/gamma-secretase activity and Tau phosphorylation in the transgenic rat overexpressing human selenoprotein M - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. Effects of Selenium on Differentiation and Antioxidant Activity of Sclerotium of Penicillium thomii Q1 Strain - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Antioxidant Properties of Selenoneine in Biological Systems

Audience: Researchers, scientists, and drug development professionals.

Introduction

Selenium is an essential micronutrient critical for human health, primarily functioning through its incorporation as selenocysteine (B57510) into the active site of various antioxidant enzymes, such as glutathione (B108866) peroxidases and thioredoxin reductases[1][2][3]. While the roles of these selenoproteins are well-documented, recent research has highlighted the significance of a unique, non-proteinogenic organoselenium compound: selenoneine .

First identified as the major form of organic selenium in the blood and tissues of bluefin tuna, this compound (2-selenyl-Nα,Nα,Nα-trimethyl-L-histidine) is a selenium analog of the dietary antioxidant ergothioneine[1][4][5][6]. This discovery has opened new avenues in understanding selenium's biological functions beyond its role in selenoproteins. This compound exhibits exceptionally potent direct antioxidant activity, participates in cellular detoxification pathways, and protects vital biomolecules from oxidative damage[1][5][6]. Its high bioavailability from fish consumption suggests it may be a key contributor to the health benefits associated with seafood-rich diets[1][7].

This technical guide provides an in-depth overview of the core antioxidant properties of this compound, summarizing quantitative data, detailing key experimental protocols, and visualizing its mechanisms of action in biological systems.

Core Antioxidant Mechanisms of this compound

This compound exerts its protective effects through several distinct mechanisms, setting it apart from both its sulfur analog, ergothioneine (B1671048), and enzymatic antioxidants.

Direct Radical Scavenging

The primary antioxidant function of this compound is its ability to directly neutralize a wide range of reactive oxygen species (ROS)[1][8]. The selenoketone group within its imidazole (B134444) ring is highly reactive, allowing it to efficiently quench free radicals[9]. Studies have demonstrated that this compound is a more potent radical scavenger than ergothioneine and the water-soluble vitamin E analog, Trolox[4]. This direct scavenging activity is crucial for protecting DNA, lipids, and proteins from oxidative damage, which is implicated in carcinogenesis, aging, and chronic diseases[1][5]. When oxidized by compounds like hydrogen peroxide (H₂O₂), this compound is converted to this compound-seleninic acid, a reaction pathway distinct from the degradation of ergothioneine, which may contribute to its superior antioxidant capacity.

Protection of Heme Proteins

This compound has a unique affinity for heme proteins, such as hemoglobin and myoglobin[1][5][6]. It binds to the heme moiety, protecting the iron ion from auto-oxidation, a process that can generate superoxide (B77818) radicals, particularly under hypoxic conditions[1][5][6]. This function is especially critical in tissues with high oxygen flux and heme protein content, such as the red muscle of tuna, where this compound is found in high concentrations[1]. By stabilizing these essential proteins, this compound helps maintain oxygen transport and cellular respiration while minimizing a potential source of oxidative stress.

Interaction with Detoxification Pathways

Beyond direct antioxidant action, this compound is integral to cellular detoxification mechanisms, most notably against methylmercury (B97897) (MeHg) toxicity[10][11]. The organic cation/carnitine transporter 1 (OCTN1), which also transports ergothioneine, facilitates the cellular uptake of this compound[1][10]. Once inside the cell, this compound plays a role in the demethylation and subsequent excretion of MeHg[10][11]. This detoxification is mediated by a secretory lysosomal pathway regulated by the this compound-OCTN1 system[10][11]. This dual function as both an antioxidant and a detoxifying agent underscores its significant protective role, particularly in organisms exposed to environmental toxins.

Quantitative Data on Antioxidant Capacity

The antioxidant efficacy of this compound has been quantified in several studies, allowing for direct comparison with other well-known antioxidants. The data highlights its exceptional potency.

Table 1: Comparative Radical Scavenging Activity (DPPH Assay) This table summarizes the 50% radical scavenging concentration (RS₅₀) of this compound compared to ergothioneine and Trolox, as measured by the 1,1-diphenyl-2-picrylhydrazyl (B32988) (DPPH) radical scavenging assay. A lower RS₅₀ value indicates higher antioxidant activity.

| Compound | RS₅₀ (μM) | Source |

| This compound (reduced form) | 1.9 | [4] |

| Ergothioneine | 1700 | [4] |

| Trolox (Vitamin E analog) | 880 | [4] |

Table 2: this compound Concentrations in Biological Tissues This table provides examples of the high concentrations of this compound found in various biological samples, indicating its significant physiological presence.

| Sample | Concentration | Source |

| Tuna Red Muscle | 190 nmol Se/g | [1] |

| Tuna Blood | 430-437 nmol Se/g | [1] |

| Pig Kidney | 0.36 ± 0.1 µmol Se/kg | [7] |

| Seabird Kidneys (Giant Petrel) | 329–1114 μmol Se/kg (dry weight) | [7] |

Signaling Pathways and Logical Diagrams

Visualizing the molecular interactions and experimental processes involving this compound is crucial for understanding its function. The following diagrams were generated using Graphviz (DOT language) to illustrate key relationships.

Direct Antioxidant Action of this compound

This compound directly neutralizes harmful reactive oxygen species (ROS), converting them into stable, non-toxic molecules. This process involves the oxidation of this compound, which can then be potentially regenerated by cellular redox systems.

Cellular Uptake and Methylmercury Detoxification

This compound is actively transported into cells by the OCTN1 transporter. Inside the cell, it participates in a pathway that leads to the demethylation and excretion of toxic methylmercury (MeHg), reducing its cellular burden and toxicity.

Experimental Workflow for this compound Quantification

The standard method for identifying and quantifying this compound in biological samples involves tissue extraction followed by separation and highly sensitive detection using Liquid Chromatography-Inductively Coupled Plasma Mass Spectrometry (LC-ICP-MS).

Experimental Protocols

Accurate assessment of this compound's properties relies on specialized analytical and functional assays. The following sections detail the core methodologies cited in the literature.

Quantification of this compound by LC-ICP-MS

This method is the gold standard for selenium speciation analysis, offering high sensitivity and specificity for detecting different selenium compounds.

-

Objective: To separate and quantify this compound in biological extracts.

-

Sample Preparation:

-

Homogenize approximately 0.1 g of tissue (e.g., muscle, blood cells) in a suitable buffer, such as 100 mM ammonium (B1175870) acetate (B1210297) (pH 7.4)[12][13].

-

Perform extraction using methods like ultrasonication to lyse cells and solubilize low-molecular-weight compounds[12].

-

Centrifuge the homogenate at high speed (e.g., 14,100 x g) to pellet cellular debris[12].

-

Collect the supernatant (the water-soluble fraction) for analysis[12].

-

-

Chromatography (LC):

-

System: An Agilent 1100 liquid chromatograph or similar[12].

-

Column: A size-exclusion chromatography (SEC) or gel permeation chromatography (GPC) column, such as an Ultrahydrogel 120, is typically used to separate compounds by size[1].

-

Mobile Phase: An isocratic flow of a buffer like 100 mmol/L ammonium formate (B1220265) is delivered at a constant flow rate (e.g., 1 mL/min)[1].

-

Elution: this compound, being a small molecule, typically elutes late in the run, after larger selenoproteins like GPx[1][4].

-

-

Detection (ICP-MS):

-

The eluent from the LC column is introduced directly into an ICP-MS instrument (e.g., PerkinElmer ELAN DRC II)[1][13].

-

The instrument is set to monitor the selenium isotope at mass-to-charge ratio 82 (⁸²Se)[1][4].

-

Quantification is achieved by comparing the peak area of the sample to a standard curve generated from purified this compound or other selenium standards[1][14]. The detection limit is typically in the low μg/g range[13].

-

In Vitro Antioxidant Activity: DPPH Radical Scavenging Assay

This common spectrophotometric assay measures the capacity of a compound to act as a free radical scavenger.

-

Objective: To determine the radical scavenging potency (RS₅₀) of this compound.

-

Principle: The stable DPPH radical has a deep violet color with a maximum absorbance around 517 nm. When reduced by an antioxidant, it becomes colorless. The degree of discoloration is proportional to the amount of antioxidant activity.

-

Protocol Outline:

-

Prepare a stock solution of DPPH in a solvent like ethanol (B145695) or methanol.

-

Prepare serial dilutions of this compound, ergothioneine, and a positive control (e.g., Trolox) in the same solvent.

-

In a microplate or cuvette, mix a fixed volume of the DPPH solution with varying concentrations of the test compounds.

-

Incubate the mixture in the dark at room temperature for a set period (e.g., 30 minutes).

-

Measure the absorbance of the solution at ~517 nm using a spectrophotometer.

-

Calculate the percentage of radical scavenging activity for each concentration relative to a blank (DPPH solution without antioxidant).

-

Plot the percentage of inhibition against the concentration and determine the RS₅₀ (or IC₅₀) value, which is the concentration required to scavenge 50% of the DPPH radicals[4].

-

Cell-Based Assays for Oxidative Stress Protection

Cell culture models are used to evaluate the cytoprotective effects of this compound against induced oxidative stress.

-

Objective: To assess if this compound can protect cells from damage and promote growth under oxidative stress.

-

Cell Culture:

-

Culture a relevant cell line, such as Human Umbilical Vein Endothelial Cells (HUVECs), in an appropriate medium (e.g., MCDB131 with 10% calf serum)[1].

-

Treat cells with a physiologically relevant concentration of this compound (e.g., 50 μmol/L) or a vehicle control[1].

-

Induce oxidative stress using an agent like hydrogen peroxide (H₂O₂)[15][16].

-

-

Endpoints for Assessment:

-

Cell Viability: Measure viability using assays like MTT or trypan blue exclusion to determine if this compound prevents cell death[17].

-

ROS Levels: Quantify intracellular ROS using fluorescent probes like DCFH-DA. A decrease in fluorescence in this compound-treated cells indicates antioxidant activity[18].

-

Biomarkers of Damage: Measure levels of lipid peroxidation (e.g., malondialdehyde) or DNA fragmentation to assess protection against molecular damage[15].

-

Cell Growth: Monitor cell proliferation over time. An increase in cell growth in the presence of this compound suggests a protective or growth-promoting effect[1].

-

Conclusion and Future Directions

This compound has emerged as a uniquely potent antioxidant and cytoprotective agent within the landscape of selenium biology. Its direct and powerful radical scavenging activity, which surpasses that of ergothioneine and Trolox, combined with its ability to protect heme proteins and detoxify heavy metals, establishes it as a molecule of significant interest for nutrition, toxicology, and drug development[1][4][5].

The methodologies outlined in this guide provide a framework for the continued investigation of this compound. Future research should focus on several key areas:

-

Biosynthesis and Metabolism: Elucidating the complete biosynthetic pathway of this compound in organisms and its metabolic fate in humans is crucial.

-

Clinical Relevance: Further epidemiological and clinical studies are needed to correlate dietary this compound intake with health outcomes, particularly concerning neurodegenerative diseases, cardiovascular health, and cancer prevention[1][4].

-

Synergistic Effects: Investigating the potential synergistic antioxidant effects of this compound with selenoproteins and other dietary antioxidants like vitamins C and E could reveal more complex protective networks[8][19].

A deeper understanding of this compound will undoubtedly advance our knowledge of selenium's role in maintaining redox homeostasis and preventing disease, potentially leading to novel therapeutic strategies and dietary recommendations.

References

- 1. Discovery of the strong antioxidant this compound in tuna and selenium redox metabolism - PMC [pmc.ncbi.nlm.nih.gov]

- 2. caringsunshine.com [caringsunshine.com]

- 3. Protection against reactive oxygen species by selenoproteins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Identification of a Novel Selenium-containing Compound, this compound, as the Predominant Chemical Form of Organic Selenium in the Blood of Bluefin Tuna - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Discovery of the strong antioxidant this compound in tuna and selenium redox metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Overview of the biochemistry and biology of this compound [jstage.jst.go.jp]

- 8. Ergothioneine vs Selenium: Top Antioxidant for Health? [ergoyoung.com]

- 9. researchgate.net [researchgate.net]

- 10. This compound, a Novel Selenium-Containing Compound, Mediates Detoxification Mechanisms against Methylmercury Accumulation and Toxicity in Zebrafish Embryo - PMC [pmc.ncbi.nlm.nih.gov]

- 11. This compound, a novel selenium-containing compound, mediates detoxification mechanisms against methylmercury accumulation and toxicity in zebrafish embryo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. lienss.univ-larochelle.fr [lienss.univ-larochelle.fr]

- 13. Identification and Determination of this compound, 2-Selenyl-Nα, Nα, Nα-Trimethyl-l-Histidine, as the Major Organic Selenium in Blood Cells in a Fish-Eating Population on Remote Japanese Islands - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. Selenium exerts protective effects against oxidative stress and cell damage in human thyrocytes and fibroblasts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Selenium supplementation protects against oxidative stress-induced cardiomyocyte cell cycle arrest through activation of PI3K/AKT - Metallomics (RSC Publishing) [pubs.rsc.org]

- 17. researchgate.net [researchgate.net]

- 18. Dietary Intake of this compound Enhances Antioxidant Activity in the Muscles of the Amberjack Seriola dumerili Grown in Aquaculture - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Selenium vitaminology: The connection between selenium, vitamin C, vitamin E, and ergothioneine - PMC [pmc.ncbi.nlm.nih.gov]

Preliminary Studies on the Biological Functions of Selenoneine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Selenoneine, a selenium-containing analogue of ergothioneine, has emerged as a molecule of significant interest in the fields of biochemistry, toxicology, and pharmacology.[1][2][3] Initially discovered in the blood and tissues of tuna, this unique organoselenium compound exhibits potent biological activities, primarily centered around its antioxidant and detoxification capabilities.[1][4] This in-depth technical guide provides a comprehensive overview of the preliminary studies on the biological functions of this compound, with a focus on quantitative data, detailed experimental protocols, and the visualization of its mechanisms of action.

Core Biological Functions

Potent Antioxidant Activity

This compound demonstrates significant antioxidant capacity, playing a crucial role in cellular redox homeostasis.[1][2][5] Its proposed mechanisms of action include direct radical scavenging and the protection of essential macromolecules from oxidative damage.

Key Functions:

-

Radical Scavenging: this compound exhibits strong radical-scavenging activity, notably against hydroxyl radicals.[1][5]

-

Protection of Heme Proteins: It binds to heme proteins like hemoglobin and myoglobin, protecting them from auto-oxidation.[1][4] This function is particularly vital in organisms living in low-oxygen environments.[1]

-

Synergistic Action with Glutathione Peroxidase (GPx): this compound has been shown to boost the activity of GPx1, a key selenoenzyme in the cellular antioxidant defense system.[3]

Detoxification of Methylmercury (B97897) (MeHg)

A pivotal function of this compound is its ability to detoxify methylmercury, a potent neurotoxin that bioaccumulates in marine food webs.[6][7][8][9]

Mechanism of Detoxification:

-

Formation of a Mercury-Selenium Complex: this compound reacts with methylmercury to form a mercury tetraselenoate complex.[3]

-

Degradation to Tiemannite: This complex subsequently degrades to the less toxic and more stable mercury selenide, tiemannite.[3]

-

Accelerated Excretion and Demethylation: Studies in zebrafish embryos and human cells have demonstrated that this compound accelerates the excretion and demethylation of MeHg.[6][9] This process is mediated by the organic cation/carnitine transporter 1 (OCTN1).[6][9]

Quantitative Data

The following tables summarize key quantitative findings from various studies on this compound.